(Z)-5-Decenal
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Overview
Description
(Z)-5-Decenal is an organic compound with the molecular formula C10H18O. It is an unsaturated aldehyde with a double bond in the Z (cis) configuration at the fifth carbon atom. This compound is known for its distinctive odor and is often used in the fragrance industry. It is also found in various natural sources, including essential oils and plant extracts.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-5-Decenal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Another method involves the hydroformylation of 1,4-pentadiene, followed by selective hydrogenation to yield this compound. This process requires the use of a rhodium catalyst and specific reaction conditions to ensure the formation of the Z-isomer.
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of corresponding alcohols or alkenes. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions are carefully controlled to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-Decenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-5-Decenal has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.
Biology: Investigated for its role in plant signaling and defense mechanisms. It is also studied for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Widely used in the fragrance industry due to its distinctive odor. It is also used in the production of flavoring agents and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-5-Decenal involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the growth of certain microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-5-Decenal: The E (trans) isomer of 5-Decenal, which has different physical and chemical properties due to the configuration of the double bond.
5-Nonenal: A similar aldehyde with one less carbon atom, which also has distinct properties and applications.
6-Decenal: An isomer with the double bond at a different position, leading to different reactivity and uses.
Uniqueness
(Z)-5-Decenal is unique due to its Z (cis) configuration, which imparts specific physical and chemical properties. This configuration affects its reactivity, odor, and interactions with biological systems, making it distinct from its isomers and other similar compounds.
Properties
CAS No. |
21662-08-8 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(Z)-dec-5-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h5-6,10H,2-4,7-9H2,1H3/b6-5- |
InChI Key |
FJVGFBFLXXDIAP-WAYWQWQTSA-N |
Isomeric SMILES |
CCCC/C=C\CCCC=O |
Canonical SMILES |
CCCCC=CCCCC=O |
Origin of Product |
United States |
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